Sirenin

Description

Structure

3D Structure

Properties

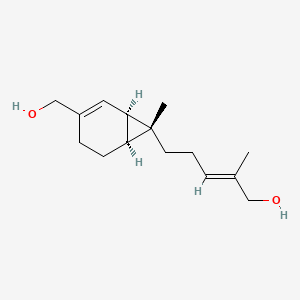

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(E)-5-[(1R,6S,7R)-3-(hydroxymethyl)-7-methyl-7-bicyclo[4.1.0]hept-2-enyl]-2-methylpent-2-en-1-ol |

InChI |

InChI=1S/C15H24O2/c1-11(9-16)4-3-7-15(2)13-6-5-12(10-17)8-14(13)15/h4,8,13-14,16-17H,3,5-7,9-10H2,1-2H3/b11-4+/t13-,14+,15+/m0/s1 |

InChI Key |

BOEUJLMNWCJKHN-KSMMAEIZSA-N |

SMILES |

CC(=CCCC1(C2C1C=C(CC2)CO)C)CO |

Isomeric SMILES |

C/C(=C\CC[C@@]1([C@@H]2[C@H]1C=C(CC2)CO)C)/CO |

Canonical SMILES |

CC(=CCCC1(C2C1C=C(CC2)CO)C)CO |

Synonyms |

sirenin (Allomyces) |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Sirenin in Allomyces: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sirenin, the first fungal sex pheromone to be chemically characterized, marked a pivotal moment in our understanding of intercellular communication and chemotaxis in eukaryotes. This technical guide provides a comprehensive historical account of the discovery of this compound in the water mold Allomyces, detailing the key experiments, methodologies, and quantitative data that led to its isolation, characterization, and the initial elucidation of its biological function. This document is intended for researchers, scientists, and drug development professionals interested in the history of pheromone biology, fungal signaling, and the development of chemotaxis assays.

The Historical Context: Unraveling Chemical Communication in Fungi

In the mid-20th century, the concept of chemical signaling between gametes was a burgeoning field of study. The water mold Allomyces, with its readily observable sexual reproduction involving motile male and female gametes, presented an ideal model system to investigate this phenomenon. Early observations indicated that the larger, sluggish female gametes attracted the smaller, more motile male gametes, suggesting the involvement of a diffusible chemical attractant. It was the pioneering work of Leonard Machlis and his collaborators that provided the definitive evidence for and characterization of this chemoattractant, which they named this compound.

Isolation and Production of this compound

The initial challenge in characterizing this compound was obtaining sufficient quantities of the pure substance. This required the development of large-scale culture techniques for Allomyces and a multi-step extraction and purification protocol.

Culturing Allomyces for this compound Production

The production of this compound was achieved by cultivating the female gametophytes of Allomyces. While the precise media composition evolved, a common approach involved growing the fungus in a defined liquid medium containing essential salts and a carbon source like glucose.

Experimental Protocol: Large-Scale Culture of Allomyces

-

Inoculum Preparation: Aseptically transfer mycelia of a female strain of Allomyces to a sterile liquid medium.

-

Incubation: Incubate the cultures in large flasks or fermenters with gentle agitation to ensure aeration and prevent clumping.

-

Induction of Gametogenesis: After sufficient vegetative growth, induce the formation of female gametangia by transferring the mycelia to a nutrient-poor medium.

-

Harvesting the Culture Filtrate: Once the female gametes are released, the culture medium, now containing this compound, is harvested by filtration or centrifugation to remove the fungal biomass.

Extraction and Purification of this compound

The harvested culture filtrate, containing this compound at very low concentrations, was subjected to a rigorous purification process.

Experimental Protocol: this compound Extraction and Purification

-

Solvent Extraction: The aqueous culture filtrate was repeatedly extracted with an organic solvent, such as dichloromethane or ethyl acetate, to transfer the lipophilic this compound into the organic phase.

-

Concentration: The organic extracts were combined and concentrated under reduced pressure to yield a crude, oily residue.

-

Chromatography: The crude extract was then subjected to multiple rounds of chromatography to separate this compound from other compounds.

-

Column Chromatography: Initial purification was often performed using column chromatography with silica gel or alumina as the stationary phase and a gradient of organic solvents as the mobile phase.

-

Thin-Layer Chromatography (TLC): TLC was used to monitor the separation and identify fractions containing this compound, often visualized using a biological assay (see Section 3).

-

Gas Chromatography (GC): As purification progressed, gas chromatography was employed for further separation and to assess the purity of the isolated this compound.

-

The overall workflow for the production and isolation of this compound can be visualized as follows:

The this compound Bioassay: Quantifying Chemotactic Activity

A crucial component of the research on this compound was the development of a sensitive and quantitative bioassay to detect and measure its biological activity. This assay was instrumental in guiding the purification process and in characterizing the biological response of the male gametes.

The Chemotaxis Assay

The bioassay developed by Machlis and subsequently refined by Pommerville involved observing the attraction of male gametes to a source of this compound.

Experimental Protocol: this compound Chemotaxis Bioassay

-

Preparation of Male Gametes: Male gametes were obtained from cultures of male or hermaphroditic strains of Allomyces.

-

Assay Chamber: A small chamber was constructed on a microscope slide. A solution containing the test substance (e.g., a fraction from a chromatography column) was introduced into a small well or capillary tube within the chamber.

-

Observation: A suspension of male gametes was then introduced into the chamber, and their movement was observed under a microscope.

-

Quantification: The chemotactic response was quantified by counting the number of male gametes that accumulated around the opening of the well or capillary tube containing the test substance over a specific period. A positive response was indicated by a significantly higher number of gametes compared to a control well containing only the solvent.

Quantitative Data from Bioassays

Through these bioassays, the remarkable potency of this compound was determined. The threshold concentration for attracting male gametes was found to be in the picomolar range. The activity of various synthetic analogs of this compound was also tested, providing valuable structure-activity relationship data.

| Compound | Threshold Concentration for Chemotaxis | Reference |

| l-Sirenin | 10 pM | Machlis, 1973 |

| Racemic this compound | 10 pM | Pommerville et al., 1988[1] |

| Monohydroxy analog | 10 pM | Pommerville et al., 1988[1] |

| Other synthetic analogs | ≥ 1 µM | Pommerville et al., 1988[1] |

Table 1: Chemotactic activity of this compound and its analogs on Allomyces male gametes.

Structure Elucidation of this compound

Determining the chemical structure of this compound was a significant achievement, accomplished through a combination of classical chemical degradation techniques and modern spectroscopic methods. This work was primarily carried out by Machlis in collaboration with Henry Rapoport.

Chemical and Spectroscopic Analysis

The structure of this compound was elucidated using the following methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were crucial in determining the carbon-hydrogen framework of the molecule, including the presence of double bonds, hydroxyl groups, and the overall stereochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy helped to identify functional groups present in the this compound molecule, such as the hydroxyl (-OH) groups.

-

Chemical Degradation: Controlled chemical reactions were performed to break down the this compound molecule into smaller, more easily identifiable fragments. The structures of these fragments provided clues to the overall structure of the parent molecule.

Through these combined efforts, this compound was identified as a sesquiterpenoid with a unique bicyclic structure containing two hydroxyl groups. The absolute configuration of the naturally occurring this compound was determined to be the l-form.

The this compound Signaling Pathway: A Proposed Model

The mechanism by which this compound induces chemotaxis in Allomyces male gametes involves a signal transduction pathway that translates the external chemical signal into a directed motile response. While the complete pathway in Allomyces has not been fully elucidated, experimental evidence points to a crucial role for calcium ions. Based on studies in Allomyces and related organisms, a hypothetical signaling pathway can be proposed.

Key Components of the Proposed this compound Signaling Pathway:

-

This compound Receptor: The initial step is the binding of this compound to a specific receptor on the surface of the male gamete. The identity of this receptor in Allomyces remains to be definitively determined.

-

Calcium Influx: Binding of this compound to its receptor is known to trigger a rapid influx of extracellular calcium (Ca²⁺) into the gamete.[2] This is a critical event in the signaling cascade.

-

Guanylate Cyclase Activation: It is hypothesized that the increase in intracellular Ca²⁺ concentration activates a guanylate cyclase. In the related fungus Blastocladiella emersonii, a rhodopsin-guanylyl cyclase has been identified, suggesting a potential link between sensory perception and cyclic GMP (cGMP) signaling. While not directly demonstrated for this compound in Allomyces, a calcium-dependent guanylate cyclase is a plausible downstream effector.

-

Cyclic GMP (cGMP) Production: The activated guanylate cyclase would then catalyze the conversion of GTP to cGMP.

-

Modulation of Flagellar Beating: cGMP, acting as a second messenger, is proposed to modulate the activity of the flagellum, leading to a change in the swimming pattern of the male gamete and its orientation towards the source of this compound.

Note: This proposed signaling pathway is based on the established role of calcium and analogies to signaling pathways in other chemotactic organisms. The direct involvement of a specific this compound receptor, guanylate cyclase, and cGMP in Allomyces requires further experimental validation.

Conclusion and Future Perspectives

The discovery and characterization of this compound in Allomyces was a landmark achievement in chemical ecology and cell biology. The meticulous experimental work of Machlis, Rapoport, and their contemporaries laid the foundation for our understanding of pheromone-mediated communication in fungi. The detailed protocols for culturing, extraction, purification, and bioassay developed during this research remain relevant to the study of natural products and signaling molecules today.

While the primary structure and biological activity of this compound are well-established, several aspects of its biology warrant further investigation. The definitive identification of the this compound receptor and the complete elucidation of its downstream signaling pathway in Allomyces are key areas for future research. Furthermore, the biosynthetic pathway of this compound remains to be fully characterized. Understanding these molecular details will not only provide deeper insights into the evolution of sexual reproduction in fungi but may also offer novel targets for the development of antifungal agents or tools for manipulating fungal behavior. The historical journey of this compound's discovery serves as a testament to the power of interdisciplinary research, combining mycology, chemistry, and physiology to unravel the intricate chemical language of the natural world.

References

Sirenin: A Sesquiterpenoid Pheromone Orchestrating Fungal Chemotaxis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sirenin is a potent, stereospecific sesquiterpenoid pheromone that plays a pivotal role in the sexual reproduction of the aquatic fungus Allomyces.[1][2] Secreted by the female gametes, this compound acts as a chemoattractant, guiding the motile male gametes to facilitate fertilization.[3][4] First postulated to exist in the mid-20th century and later isolated and characterized, this compound represents one of the earliest and most well-studied examples of a fungal pheromone.[1] Its unique chemical structure, a bicyclic sesquiterpene alcohol, and its remarkably high biological activity at picomolar concentrations have made it a subject of significant interest in the fields of chemical synthesis, fungal biology, and signal transduction.[5][6] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, signaling pathways, and the experimental methodologies used to study its activity, with a focus on quantitative data and detailed protocols for the scientific community.

Chemical and Physical Properties

This compound is a bicyclic sesquiterpene alcohol with the chemical formula C₁₅H₂₄O₂. Its structure features a cyclopropyl ring fused to a seven-membered ring, with two hydroxyl groups and a propenyl side chain. The biological activity of this compound is highly dependent on its stereochemistry, with the naturally occurring (-)-sirenin being the most active enantiomer.

Quantitative Data on this compound and Analog Activity

The biological activity of this compound and its analogs has been primarily assessed through chemotaxis bioassays using male gametes of Allomyces macrogynus. The threshold concentration for attraction is a key quantitative measure of potency.

| Compound | Structure | Threshold Concentration for Chemotaxis (M) | Notes |

| l-Sirenin (natural) | Bicyclic sesquiterpene alcohol | 1 x 10⁻¹⁰ | The naturally occurring and most biologically active enantiomer.[2][6] |

| d-Sirenin | Enantiomer of natural this compound | Inactive | Demonstrates the high stereospecificity of the receptor system.[2] |

| Racemic this compound | 1:1 mixture of l- and d-sirenin | 1 x 10⁻¹¹ | The presence of the inactive enantiomer does not significantly inhibit the activity of the active form at this concentration.[5] |

| Monohydroxy analog | A synthetic analog lacking one of the hydroxyl groups. | 1 x 10⁻¹¹ | Indicates that not all hydroxyl groups are essential for high biological activity.[5] |

| Various other synthetic analogs | Structures with modifications to the ring system or side chains. | ≥ 1 x 10⁻⁶ | Most structural modifications lead to a significant loss of biological activity, highlighting the stringent structural requirements for receptor binding.[5] |

Experimental Protocols

Isolation of this compound from Allomyces Cultures

This protocol is a generalized procedure based on early isolation methods.

1. Culturing and Pheromone Production:

-

Grow female strains of Allomyces macrogynus in a suitable liquid medium (e.g., yeast extract-malt extract broth) under controlled conditions of temperature and aeration to induce gametogenesis.

-

After gamete release, collect the culture medium which now contains secreted this compound.

2. Extraction:

-

Centrifuge the culture medium to remove cells and other particulate matter.

-

Extract the supernatant with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

-

Pool the organic extracts and dry them over an anhydrous salt like sodium sulfate.

-

Concentrate the extract under reduced pressure to obtain a crude oily residue.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

-

Collect fractions and assay each for chemotactic activity using the bioassay described below.

-

Pool the active fractions and subject them to further purification by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until a pure compound is obtained.[7]

Chemical Synthesis of (±)-Sirenin

Numerous total syntheses of this compound have been reported. The following is a representative, conceptual workflow.

1. Starting Material: A suitable chiral or achiral starting material is chosen, often a cyclic compound that can be elaborated to the bicyclic core of this compound.

2. Key Steps (Illustrative):

-

Cyclopropanation: Formation of the characteristic three-membered ring is a crucial step.

-

Ring Expansion/Formation: Construction of the seven-membered ring.

-

Functional Group Manipulations: Introduction and modification of hydroxyl and propenyl groups with correct stereochemistry.

-

Purification: Each intermediate is purified, typically by column chromatography.

3. Final Product: The synthetic this compound is purified by HPLC and its structure confirmed by spectroscopic methods (NMR, MS, IR). The biological activity of the synthetic product is then verified through bioassay.[8][9]

Chemotaxis Bioassay of Allomyces Gametes

This bioassay is used to determine the chemoattractant activity of this compound and its analogs.

1. Preparation of Gametes:

-

Induce gametogenesis in male strains of Allomyces macrogynus.

-

Collect the motile male gametes in a suitable buffer solution.

2. Assay Setup:

-

A common method involves placing a small droplet of the test solution (this compound or analog dissolved in buffer at various concentrations) onto a microscope slide.

-

A suspension of male gametes is then introduced nearby.

3. Observation and Quantification:

-

The movement of the male gametes is observed under a microscope.

-

A positive chemotactic response is recorded if the gametes are observed to swarm towards and accumulate around the test droplet.

-

The threshold concentration is determined as the lowest concentration at which a clear attractive response is observed compared to a control droplet containing only buffer.[5][6]

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound in Allomyces has not been fully elucidated, it is proposed to follow the general pathway for sesquiterpenoid synthesis in fungi.

References

- 1. Fungal GPCR signaling in pheromone response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. G-protein-coupled Receptors in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure of Fungal α Mating Pheromone in Membrane Mimetics Suggests a Possible Role for Regulation at the Water-Membrane Interface [frontiersin.org]

- 5. Effects of Analogs of the Fungal Sexual Pheromone this compound on Male Gamete Motility in Allomyces macrogynus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemotaxis of Allomyces gametes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of racemic this compound, a plant sex hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Biological Function of Sirenin in Fungal Reproduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirenin is a potent sesquiterpenoid pheromone that plays a pivotal role in the sexual reproduction of the aquatic fungus Allomyces macrogynus. Secreted by female gametes, it acts as a chemoattractant, guiding the motile male gametes to facilitate fertilization. This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study. The intricate signaling pathway initiated by this compound presents potential targets for further research and development in fungal biology and beyond.

Introduction

First identified in the 1950s, this compound is a classic example of a species-specific signaling molecule crucial for chemical communication and reproductive success in the fungal kingdom. It belongs to the class of sesquiterpene diols and is biosynthesized from farnesyl pyrophosphate. The primary and most well-documented biological function of this compound is to induce a positive chemotactic response in the male gametes of Allomyces, ensuring the fusion of gametes in an aquatic environment. This process is fundamental to the life cycle of Allomyces, which alternates between haploid and diploid generations.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpene diol with a complex stereochemistry that is critical for its biological activity. The naturally occurring, biologically active form is l-sirenin. Its unique structure, featuring a cyclopropyl ring and two hydroxyl groups, has made it a challenging target for chemical synthesis, with several total syntheses being reported. The precise arrangement of its functional groups is essential for recognition by the male gamete's sensory machinery.

Mechanism of Action: The Signaling Pathway

The perception of this compound by the male gamete of Allomyces initiates a sophisticated signaling cascade that culminates in directed movement towards the pheromone source. While the specific receptor for this compound in Allomyces has not been definitively isolated and characterized, evidence strongly suggests the involvement of a G-protein coupled receptor (GPCR). A putative GPCR has been identified in the genome of Allomyces macrogynus. The proposed signaling pathway is as follows:

-

Binding to a G-Protein Coupled Receptor (GPCR): this compound, the ligand, binds to a specific GPCR located on the surface of the male gamete.

-

Activation of G-Proteins: This binding event induces a conformational change in the GPCR, leading to the activation of intracellular heterotrimeric G-proteins.

-

Downstream Signaling and Calcium Influx: The activated G-proteins trigger downstream signaling pathways that result in a rapid and transient influx of extracellular calcium ions (Ca²⁺) into the gamete's cytoplasm. This calcium influx is a critical secondary messenger in the signaling cascade.

-

Modulation of Flagellar Beat Pattern: The localized increase in intracellular Ca²⁺ concentration is believed to modulate the beating pattern of the male gamete's flagellum, causing a change in the swimming direction towards the higher concentration of this compound. This directed movement is a form of chemotaxis.

Interestingly, studies on a heterologous system have shown that this compound can activate the human cation channel of sperm (CatSper), suggesting a conserved mechanism of action for this type of chemoattractant across different species, albeit with much lower potency in humans.

Quantitative Data on this compound Activity

The biological activity of this compound is characterized by its high potency and specificity. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Organism/System | Response Measured | Reference(s) |

| Threshold Concentration for Chemotaxis | 10 pM (1 x 10⁻¹¹ M) | Allomyces macrogynus male gametes | Chemotactic attraction | |

| Optimal Concentration for Chemotaxis | 10⁻⁶ M | Allomyces macrogynus male gametes | Strongest chemotactic response | |

| EC₅₀ for Calcium Influx | 2.9 ± 0.7 µM | Human sperm (heterologous system expressing CatSper) | Increase in intracellular Ca²⁺ | |

| Activity of l-sirenin | Active | Allomyces macrogynus male gametes | Chemotactic attraction | |

| Activity of d-sirenin (enantiomer) | Inactive | Allomyces macrogynus male gametes | No chemotactic attraction | |

| Activity of Monohydroxy Analog | 10 pM (threshold) | Allomyces macrogynus male gametes | Chemotactic attraction | |

| Activity of Other Analogs | ≥ 1 µM (threshold) | Allomyces macrogynus male gametes | Chemotactic attraction |

Experimental Protocols

Isolation and Purification of this compound from Allomyces Cultures

This protocol is based on established methods for the extraction and purification of fungal secondary metabolites.

Materials:

-

Liquid cultures of female Allomyces macrogynus.

-

Organic solvents (e.g., ethyl acetate, hexane, dichloromethane).

-

Rotary evaporator.

-

Silica gel for column chromatography.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

Methodology:

-

Culturing: Grow female gametophytes of Allomyces macrogynus in a suitable liquid medium to induce the production and secretion of this compound.

-

Extraction: After an appropriate incubation period, separate the fungal biomass from the culture medium by filtration. Extract the cell-free medium with an equal volume of a non-polar organic solvent like ethyl acetate. Repeat the extraction process three times to maximize the recovery of this compound.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the concentrated extract to column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate). Collect fractions and test their biological activity using a chemotaxis bioassay (see Protocol 5.2).

-

High-Performance Liquid Chromatography (HPLC): Pool the active fractions from the silica gel column and further purify them using preparative HPLC on a reverse-phase column (e.g., C18). Use a suitable mobile phase (e.g., a gradient of acetonitrile in water) to isolate pure this compound.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemotaxis Bioassay for this compound Activity

This bioassay is used to qualitatively and quantitatively assess the chemoattractant effect of this compound on male gametes.

Materials:

-

Suspension of motile male gametes of Allomyces macrogynus.

-

Test solutions of this compound or its analogs at various concentrations.

-

Control solution (medium without this compound).

-

Microscope slides and coverslips.

-

A chemotaxis chamber (e.g., a simple capillary tube assay or a more sophisticated microfluidic device).

Methodology:

-

Gamete Preparation: Collect motile male gametes from mature male gametangia and suspend them in a suitable buffer or medium.

-

Setting up the Assay:

-

Capillary Tube Method: Fill a small capillary tube with the test solution (this compound) and another with the control solution. Place both capillaries in a drop of the male gamete suspension on a microscope slide.

-

Microfluidic Device: Introduce a stable gradient of this compound into the microfluidic chamber according to the manufacturer's instructions.

-

-

Observation and Quantification:

-

Observe the behavior of the male gametes around the opening of the capillaries or within the gradient using a microscope.

-

Quantify the chemotactic response by counting the number of gametes accumulating at the opening of the this compound-containing capillary compared to the control, or by analyzing the distribution of gametes within the microfluidic gradient over time.

-

-

Dose-Response Analysis: Perform the assay with a range of this compound concentrations to determine the threshold concentration and the optimal concentration for chemotaxis.

Calcium Imaging of this compound-Stimulated Gametes

This protocol allows for the visualization and measurement of intracellular calcium changes in male gametes upon stimulation with this compound.

Materials:

-

Suspension of motile male gametes of Allomyces macrogynus.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127 (for aiding dye loading).

-

This compound solution.

-

Fluorescence microscope with a suitable camera and software for time-lapse imaging.

Methodology:

-

Dye Loading:

-

Incubate the male gamete suspension with a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fluo-4 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in the dark for 30-60 minutes at room temperature.

-

Wash the gametes carefully to remove the extracellular dye.

-

-

Imaging Setup:

-

Place a drop of the dye-loaded gamete suspension on a microscope slide.

-

Focus on the gametes using the fluorescence microscope.

-

-

Stimulation and Data Acquisition:

-

Start recording a time-lapse sequence of fluorescence images.

-

After establishing a baseline fluorescence, gently add the this compound solution to the gamete suspension.

-

Continue recording to capture the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Measure the fluorescence intensity of individual gametes before and after the addition of this compound.

-

An increase in fluorescence intensity indicates an influx of calcium into the cytoplasm.

-

Quantify the change in fluorescence to determine the magnitude and kinetics of the calcium response.

-

Visualizations

This compound Signaling Pathway

Caption: Proposed signaling pathway for this compound-induced chemotaxis in Allomyces male gametes.

Experimental Workflow for this compound Chemotaxis Bioassay

Caption: A generalized workflow for conducting a this compound chemotaxis bioassay.

Logical Relationships in this compound Structure-Activity

Caption: Structure-activity relationships of this compound and its analogs.

Conclusion and Future Directions

This compound remains a cornerstone for understanding chemical communication and sexual reproduction in fungi. The elucidation of its structure and primary biological function has paved the way for more in-depth studies into its signaling pathway. Key areas for future research include the definitive identification and characterization of the this compound receptor in Allomyces macrogynus, which will provide a more complete picture of the signal transduction cascade. Further investigation into the downstream effectors of the calcium signal and the precise molecular mechanisms of flagellar modulation will also be crucial. For drug development professionals, understanding the specificity and potency of pheromone-receptor interactions in fungi could offer novel strategies for the development of highly targeted antifungal agents. The conservation of certain signaling components, such as ion channels, across kingdoms also suggests that insights gained from the this compound system may have broader implications in cell biology.

The Chemorevelation of Sirenin: A Technical Guide to its Structure, Properties, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirenin, a sesquiterpenoid, stands as a classic model for understanding chemotaxis at a molecular level. Produced by the female gametes of the water mold Allomyces, it orchestrates the intricate process of fertilization by luring male gametes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the current understanding of the signaling pathway of this compound. Detailed experimental protocols for its synthesis and bioassays are presented, alongside structured data and visual representations of key biological processes to facilitate further research and potential applications in drug development.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid alcohol with a molecular formula of C₁₅H₂₄O₂. Its structure features a cyclopropyl ring fused to a seven-membered ring, with two key hydroxyl groups and a chiral center, leading to stereoisomers. The naturally active form is l-sirenin.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | PubChem |

| Molecular Weight | 236.35 g/mol | PubChem |

| Appearance | Colorless oil | Inferred from synthesis papers |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as chloroform. Limited solubility in water. | Inferred from experimental protocols |

| Stereochemistry | The naturally occurring, biologically active enantiomer is (-)-Sirenin. |

Biological Properties

This compound is a potent chemoattractant, guiding the motile male gametes of Allomyces towards the female gametes for fertilization. This chemotactic activity is highly specific and remarkably sensitive.

| Property | Value | Source |

| Biological Activity | Chemoattractant for male gametes of Allomyces | |

| Active Enantiomer | l-Sirenin | |

| Threshold Concentration | As low as 10 picomolar (10⁻¹¹ M) |

Synthesis of this compound

The total synthesis of this compound has been a subject of interest for organic chemists due to its unique structure and biological activity. Several synthetic routes have been developed since its structure was elucidated. The following provides a generalized overview of a common synthetic approach.

Experimental Protocol: A Representative Synthetic Scheme

A multi-step synthesis is required to construct the complex bicyclo[4.1.0]heptane skeleton and introduce the necessary functional groups with the correct stereochemistry. One of the established methods involves the following key transformations:

-

Construction of the Bicyclic Core: A common starting point is the cycloaddition reaction to form a substituted cyclohexene derivative. This is often followed by a ring-contraction or a cyclopropanation step to create the fused cyclopropyl ring.

-

Introduction of the Side Chain: The C10 side chain containing the second hydroxyl group is typically introduced through a series of steps, including Grignard reactions or Wittig-type olefination reactions.

-

Stereochemical Control: Chiral catalysts or resolving agents are employed at various stages to ensure the synthesis of the biologically active l-enantiomer.

-

Purification: Each intermediate and the final product are purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Note: For a detailed, step-by-step synthetic protocol, researchers are encouraged to consult the primary literature on the total synthesis of this compound.

This compound Signaling Pathway

The perception of the this compound gradient by the male gamete and the subsequent directional swimming is a classic example of a signal transduction cascade. While the complete pathway is still under investigation, key events have been identified.

Overview of the Signaling Cascade

The binding of this compound to a specific receptor on the surface of the male gamete triggers a rapid intracellular signaling cascade, ultimately leading to a change in the flagellar beat pattern and directed movement.

Caption: Proposed signaling pathway of this compound in Allomyces male gametes.

Key Components of the Pathway

-

Receptor: While not definitively identified, evidence suggests a G-protein coupled receptor (GPCR) may be involved in this compound perception.

-

Second Messengers: The binding of this compound leads to a rapid and significant influx of extracellular calcium (Ca²⁺) into the gamete. This Ca²⁺ influx is a critical downstream event. Inositol triphosphate (IP₃) and diacylglycerol (DAG) are also likely involved as second messengers.

-

Ion Channels: The cation channel of sperm (CatSper), known to be involved in chemotaxis in other species, is a strong candidate for the channel responsible for the Ca²⁺ influx in Allomyces gametes.

-

Downstream Effectors: The increase in intracellular Ca²⁺ is believed to modulate the activity of the flagellar motor, causing a change in the swimming pattern that directs the gamete up the this compound concentration gradient.

Experimental Protocols

Chemotaxis Bioassay

This protocol describes a method to qualitatively and quantitatively assess the chemotactic response of Allomyces male gametes to this compound.

Caption: Workflow for a typical Allomyces gamete chemotaxis bioassay.

Methodology:

-

Culture and Gamete Collection:

-

Allomyces macrogynus is cultured on a suitable medium (e.g., hemp seeds in water) to induce the formation of gametangia.

-

To induce gamete release, the cultures are transferred to a dilute salts solution (e.g., Machlis solution).

-

Male gametes, which are typically smaller and more numerous, are collected.

-

-

Chemotaxis Assay:

-

A suspension of male gametes is placed in a small observation chamber on a microscope slide.

-

A point source of this compound is introduced into the chamber. This can be achieved by:

-

Microinjection of a dilute this compound solution.

-

Placing a small agar block or a polymer bead impregnated with this compound.

-

-

A control using the solvent alone should be run in parallel.

-

-

Observation and Quantification:

-

The behavior of the gametes around the this compound source is observed using a light microscope.

-

A positive chemotactic response is indicated by the accumulation of gametes around the this compound source.

-

The response can be quantified by:

-

Counting the number of gametes in a defined area around the source over time.

-

Using video microscopy and cell tracking software to analyze the swimming paths of individual gametes.

-

-

Conclusion and Future Directions

This compound remains a cornerstone for studying the fundamental principles of chemotaxis. While significant progress has been made in understanding its structure, synthesis, and biological function, several areas warrant further investigation. The definitive identification and characterization of the this compound receptor is a key future goal. A more detailed elucidation of the downstream signaling cascade will provide a more complete picture of how this simple molecule can orchestrate a complex biological process. From a drug development perspective, the high specificity and potency of the this compound-receptor interaction could serve as a model for the design of novel chemoattractants or chemorepellents with potential applications in various fields.

The Mechanism of Sirenin Action in Gamete Attraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirenin, the first fungal sex pheromone to be structurally elucidated, is a potent chemoattractant that guides the motile male gametes of the aquatic fungus Allomyces macrogynus to the stationary female gametes, ensuring fertilization. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action, from receptor binding to the downstream signaling events that culminate in directed gamete movement. We consolidate the current understanding of the this compound signaling pathway, present quantitative data on its biological activity, and detail relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers in fungal biology, cell signaling, and drug development who are interested in the intricate processes of chemotaxis and gamete attraction.

Introduction

In the life cycle of the water mold Allomyces macrogynus, sexual reproduction is a precisely orchestrated event mediated by chemical communication. The female gametes release this compound, a sesquiterpenoid pheromone, which establishes a concentration gradient in the aqueous environment. Motile male gametes detect this gradient and navigate towards the source, a classic example of chemotaxis. The high specificity and sensitivity of this system make it an excellent model for studying the fundamental principles of chemoreception and signal transduction. Understanding the mechanism of this compound action not only provides insights into fungal reproductive biology but also offers potential avenues for the development of novel antifungal strategies and tools for studying chemotactic processes in other biological systems.

The Core Signaling Pathway: A Calcium-Centric Mechanism

The primary and most well-documented response of Allomyces male gametes to this compound is a rapid and substantial influx of extracellular calcium ions (Ca²⁺)[1][2]. This elevation of intracellular Ca²⁺ is considered the pivotal event that translates the external chemical signal into a change in the gamete's swimming pattern, ultimately leading to directed movement.

The Putative this compound Receptor

While the specific receptor for this compound in Allomyces macrogynus has not yet been isolated or fully characterized, it is widely hypothesized to be a G-protein coupled receptor (GPCR). This hypothesis is based on the prevalence of GPCRs in pheromone sensing across the fungal kingdom[3][4][5]. In this model, the binding of this compound to the extracellular domain of the GPCR would induce a conformational change, leading to the activation of intracellular signaling cascades.

The Role of Calcium Influx

Experimental evidence strongly supports the essential role of Ca²⁺ in this compound-mediated chemotaxis. The application of calcium chelators, such as EGTA, to the extracellular medium inhibits the chemotactic response of male gametes to this compound[1]. This indicates that the influx of extracellular calcium is a necessary step in the signaling pathway.

Interestingly, this compound has been demonstrated to activate the human CatSper (cation channel of sperm) complex, a pH-sensitive Ca²⁺ channel crucial for sperm hyperactivation[2][6]. Although a direct ortholog of the CatSper channel has not been identified in Allomyces, this finding suggests that a similar ion channel may be the target of the this compound signaling pathway in the fungal gamete, responsible for the observed Ca²⁺ influx.

Downstream Effectors of Calcium Signaling

The precise molecular targets of the intracellular Ca²⁺ increase in Allomyces gametes remain to be elucidated. In many eukaryotic systems, calcium signals are transduced by calcium-binding proteins such as calmodulin. These activated proteins can then modulate the activity of various effector proteins, including protein kinases and the motor proteins of the flagellum, to alter the swimming behavior of the gamete. In the context of this compound chemotaxis, the influx of Ca²⁺ is thought to influence the frequency of directional changes and the duration of straight swimming paths, allowing the gamete to navigate up the this compound concentration gradient[1].

Quantitative Analysis of this compound Activity

The biological activity of this compound is characterized by its high potency. The following table summarizes the key quantitative parameters of this compound action.

| Parameter | Value | Organism/System | Reference |

| Chemotaxis Threshold Concentration | 10 pM (1 x 10⁻¹¹ M) | Allomyces macrogynus male gametes | [1][7][8] |

| Optimal Chemotactic Range | 10 pM - 1 µM | Allomyces macrogynus male gametes | [9] |

| EC₅₀ for [Ca²⁺]i Increase | 2.9 ± 0.7 µM | Human sperm (via CatSper) | [6] |

Structure-Activity Relationships

Studies using synthetic analogs of this compound have provided valuable insights into the structural features required for its biological activity.

| Structural Feature | Importance for Activity | Reference |

| Stereochemistry | Only l-sirenin is biologically active. | [10] |

| Terminal Hydroxymethyl Group | Essential for biological activity. | [1] |

| Hydrophobic Moiety | A hydrophobic group at the opposite end of the molecule is necessary. | [1][7][8] |

| Hydroxymethyl Group on the Six-Membered Ring | Not essential for activity at physiological concentrations. | [7][8] |

Proposed Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound action in Allomyces macrogynus male gametes. It should be noted that the involvement of a GPCR and specific downstream effectors other than Ca²⁺ influx are hypothesized based on analogous systems.

Caption: Proposed signaling pathway of this compound action in Allomyces macrogynus.

Experimental Protocols

This section provides generalized methodologies for key experiments used to study this compound action. These protocols should be adapted and optimized for specific laboratory conditions.

Chemotaxis Assay (Adapted from the Pommerville Method)

This assay quantitatively measures the chemotactic response of male gametes to this compound.

-

Gamete Preparation:

-

Culture male gametophytes of Allomyces macrogynus on a suitable medium (e.g., Emerson's YpSs agar) until mature male gametangia are formed.

-

Induce gamete release by flooding the cultures with a dilute salts solution (e.g., Machlis's dilute salts solution).

-

Collect the motile male gametes and determine their concentration using a hemocytometer. Adjust the concentration to a standardized value (e.g., 1 x 10⁶ gametes/mL).

-

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane filter (pore size appropriate to prevent passive diffusion of gametes, e.g., 3-5 µm).

-

Fill the lower wells of the chamber with different concentrations of this compound (and a control with no this compound) diluted in the salts solution.

-

Carefully place the membrane filter over the lower wells.

-

Add the male gamete suspension to the upper wells.

-

-

Incubation and Analysis:

-

Incubate the chamber at a controlled temperature for a defined period (e.g., 30-60 minutes) to allow for gamete migration.

-

After incubation, remove the membrane and fix and stain the gametes on both the top and bottom surfaces of the membrane.

-

Count the number of gametes that have migrated to the bottom surface of the membrane in multiple fields of view using a microscope.

-

The chemotactic index can be calculated as the ratio of migrated cells in the presence of this compound to the number of migrated cells in the control.

-

Intracellular Calcium Imaging

This method visualizes the changes in intracellular Ca²⁺ concentration in response to this compound.

-

Gamete Loading with Calcium Indicator:

-

Collect and concentrate male gametes as described above.

-

Incubate the gametes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark for a specified time to allow for dye uptake.

-

Gently wash the gametes to remove excess extracellular dye.

-

-

Microscopy and this compound Application:

-

Place a suspension of the dye-loaded gametes in a micro-observation chamber on the stage of a fluorescence microscope equipped with a sensitive camera.

-

Record baseline fluorescence for a short period.

-

Gently perfuse the chamber with a solution containing this compound while continuously recording the fluorescence intensity of individual gametes.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity over time for multiple gametes.

-

The increase in fluorescence corresponds to an increase in intracellular Ca²⁺ concentration. The magnitude and kinetics of this response can be quantified.

-

Receptor Binding Assay (Hypothetical for this compound Receptor)

This generalized protocol outlines how one might perform a competitive binding assay to characterize the this compound receptor, assuming a radiolabeled form of this compound is available.

-

Membrane Preparation:

-

Harvest a large quantity of male gametes.

-

Homogenize the gametes in a cold lysis buffer containing protease inhibitors.

-

Perform differential centrifugation to isolate the membrane fraction. The final pellet containing the membranes is resuspended in a binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a series of tubes, incubate a constant amount of the membrane preparation with a constant concentration of radiolabeled this compound (e.g., ³H-sirenin).

-

To these tubes, add increasing concentrations of unlabeled this compound (the competitor).

-

Include a control for non-specific binding by adding a large excess of unlabeled this compound.

-

-

Separation and Quantification:

-

After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is typically done by vacuum filtration through a glass fiber filter, which traps the membranes.

-

Wash the filters quickly with cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radiolabeled this compound as a function of the concentration of the unlabeled competitor.

-

This competition curve can be used to calculate the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) and, subsequently, the binding affinity (Kd) of this compound for its receptor.

-

Experimental Workflow Diagram

The following diagram outlines a general workflow for a chemotaxis assay.

Caption: General workflow for an Allomyces macrogynus chemotaxis assay.

Conclusion and Future Directions

The action of this compound in Allomyces macrogynus represents a classic model of chemotactic signaling, with a clear central role for calcium influx. While significant progress has been made in understanding the physiological response and the structural requirements for this compound's activity, key molecular components of the signaling pathway remain to be definitively identified. The foremost challenge is the isolation and characterization of the this compound receptor. Its identification would be a major breakthrough, allowing for detailed binding studies and a definitive classification of its receptor type. Furthermore, the downstream targets of the calcium signal are still unknown. Future research employing genetic and proteomic approaches in Allomyces will be crucial to fully dissect this elegant signaling cascade. A complete understanding of the this compound pathway will not only illuminate a fundamental aspect of fungal biology but also provide a valuable comparative model for chemotactic signaling in all eukaryotes.

References

- 1. Pheromone interactions and ionic communication in gametes of aquatic fungusAllomyces macrogynus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Fungal Sexual Pheromone this compound Activates the Human CatSper Channel Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The rise of fungal G-protein coupled receptors in pathogenesis and symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G-protein-coupled Receptors in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnificent seven: roles of G protein-coupled receptors in extracellular sensing in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effects of Analogs of the Fungal Sexual Pheromone this compound on Male Gamete Motility in Allomyces macrogynus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Analogs of the Fungal Sexual Pheromone this compound on Male Gamete Motility in Allomyces macrogynus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. The chemotactic activity of various sirenins and analogues and the uptake of this compound by the sperm of allomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Sirenin Signaling Pathway in Allomyces macrogynus

Executive Summary

The aquatic fungus Allomyces macrogynus serves as a classic model for studying chemotaxis and sexual reproduction in eukaryotes. The process is mediated by the sesquiterpenoid pheromone, sirenin, which is released by female gametes to attract motile male gametes. This guide provides an in-depth examination of the current understanding of the this compound signaling pathway, from ligand reception to the cellular response. While the precise molecular components, particularly the this compound receptor, remain to be definitively identified, a putative pathway has been inferred from experimental evidence, primarily involving a significant and rapid influx of calcium ions. This document summarizes key quantitative data, details relevant experimental protocols, and presents visualized models of the signaling cascade and associated workflows to facilitate further research and exploration in areas such as antifungal drug development and the fundamental biology of cell-cell communication.

Introduction: The Allomyces macrogynus Model System

Allomyces macrogynus, a member of the Blastocladiomycota, exhibits a distinct life cycle with an alternation of haploid (gametophyte) and diploid (sporophyte) generations.[1][2] The haploid gametophyte produces two types of motile, uniflagellate gametes: larger, colorless female gametes and smaller, orange-pigmented male gametes.[1] Sexual reproduction is initiated when the female gamete releases this compound, a potent chemoattractant that guides the male gamete towards it for fertilization (plasmogamy and karyogamy), leading to the formation of a diploid zygote.[3][4] This well-defined and observable chemotactic process makes A. macrogynus an ideal organism for studying pheromone-mediated signaling.

This compound: The Chemoattractant Pheromone

This compound is an oxygenated sesquiterpene first isolated and characterized in the 1960s.[5] It is synthesized and secreted by female gametes and is biologically active at exceptionally low concentrations, demonstrating the high sensitivity of the male gamete's detection system.[6][7] Only the naturally occurring l-sirenin enantiomer is biologically active.[8]

The this compound Signaling Pathway (Hypothesized)

The binding of this compound to the male gamete surface triggers a rapid signaling cascade that culminates in a directed motile response. While a specific receptor has not yet been isolated in Allomyces, the downstream events strongly point to a calcium-dependent mechanism.[5][6]

Reception

The initial event is the binding of this compound to a specific, high-affinity receptor on the plasma membrane of the male gamete. Based on signaling paradigms in other fungi, this is likely a G-protein coupled receptor (GPCR).[9][10] Fungal GPCRs are known to be key regulators in sensing environmental cues, including pheromones, to initiate intracellular responses.[9][11]

Transduction: The Central Role of Calcium

The most significant and well-documented event following this compound stimulation is a massive and rapid influx of extracellular calcium (Ca²⁺) into the gamete's cytoplasm.[5][12] This Ca²⁺ influx is believed to be the primary second messenger that translates the external this compound signal into an internal cellular response.

Key hypothesized components of the transduction pathway include:

-

Putative G-Protein Activation: If the receptor is a GPCR, this compound binding would cause it to activate an associated heterotrimeric G-protein. The dissociated Gα and Gβγ subunits could then interact with downstream effectors.[10]

-

Phosphoinositide Signaling: In many eukaryotic signaling pathways, G-proteins activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13][14] While not directly demonstrated in Allomyces for this compound, this is a plausible mechanism for modulating ion channel activity.

-

Calcium Channel Activation: The Ca²⁺ influx is mediated by a cation channel. Studies on the effect of this compound on human sperm have shown that it can activate the CatSper (Cation channel of sperm) complex, suggesting that a homologous channel may exist in Allomyces.[5][12][15] This channel could be activated directly by the receptor, by G-protein subunits, or by other second messengers.

Response: Chemotaxis

The sharp increase in intracellular Ca²⁺ concentration is thought to directly affect the flagellar motor. This modulation changes the flagellar beat pattern, causing the male gamete to reorient its swimming direction along the this compound concentration gradient, ultimately leading it to the female gamete.[16][17] Once the male gamete takes up this compound, it requires a recovery period to regain full responsiveness.[8]

Caption: Hypothesized this compound Signaling Pathway in A. macrogynus male gametes.

Quantitative Data on this compound Activity

The biological activity of this compound and its analogs has been quantified through chemotaxis bioassays. The threshold concentration is the minimum concentration required to elicit a detectable attractive response from the male gametes.

| Compound | Threshold Concentration (Applied) | Notes | Reference |

| Synthetic, Racemic this compound | 10 pM | Calibrated standard for bioassays. | [18][19] |

| Natural l-Sirenin | Active (specific concentration not stated) | Only the l-enantiomer is active. | [8] |

| Synthetic Monohydroxy Analog | 10 pM | Activity is indistinguishable from this compound. | [18][19] |

| Other Synthetic Analogs | ≥ 1 µM | Activity is significantly lower, demonstrating structural specificity. | [18][19] |

Experimental Protocols

Culturing and Gamete Production

-

Culture Maintenance: Allomyces macrogynus can be grown on various media, including defined media with ammonium salt as the nitrogen source or richer media with casein hydrolysate and yeast extract.[20]

-

Induction of Gametogenesis: To produce gametes, mature haploid mycelia are transferred from a nutrient-rich medium to a dilute salt solution or water.[21] This nutrient step-down induces the formation of gametangia.

-

Gamete Collection: After an incubation period (typically several hours), the gametangia release motile gametes into the liquid. Male and female gametes can be collected together or, in some strains, separately.

Chemotaxis Bioassay

A common method for assessing the chemotactic response is to observe the accumulation of male gametes around a source of the test compound.

-

Preparation of Assay Chamber: A small volume of water containing a dense population of male gametes is placed on a microscope slide.

-

Introduction of Chemoattractant: A micropipette containing the test compound (e.g., this compound dissolved in a suitable solvent, then diluted in water) is introduced into the gamete suspension. The compound is allowed to diffuse from the pipette tip, creating a concentration gradient.

-

Observation and Quantification: The movement and accumulation of gametes around the pipette tip are observed using light microscopy. The response can be quantified by counting the number of gametes within a defined radius of the tip over time. A positive chemotactic response is indicated by a significant accumulation of gametes compared to a control pipette containing only the solvent.

Caption: General experimental workflow for an Allomyces chemotaxis bioassay.

Implications for Drug Development

The this compound signaling pathway represents a potential target for novel antifungal agents. Disrupting sexual reproduction by inhibiting key components of this pathway could be an effective strategy for controlling fungal populations. Key targets for future research and drug development include:

-

This compound Receptor: Identification and characterization of the this compound receptor would allow for high-throughput screening of antagonist molecules that could block pheromone binding.

-

Calcium Channel: Developing specific blockers for the putative CatSper-like calcium channel could effectively paralyze the chemotactic response, thereby preventing fertilization.

-

This compound Biosynthesis: The enzymes involved in the synthesis of this compound from terpenoid precursors are also attractive targets for inhibition.[6]

Conclusion and Future Directions

The this compound signaling pathway in Allomyces macrogynus is a highly sensitive and specific system that hinges on a massive influx of calcium ions. While the broad strokes of the pathway are understood, the molecular identities of the receptor, G-proteins, and the specific calcium channel remain elusive. Future research employing genetic, proteomic, and electrophysiological techniques will be crucial to fully elucidate this fundamental signaling cascade. A complete understanding of this pathway will not only advance our knowledge of eukaryotic chemotaxis but also open new avenues for the development of targeted antifungal therapies.

References

- 1. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. researchgate.net [researchgate.net]

- 4. The cytology of the gametes and fertilization of Allomyces macrogynus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | pheromone | Britannica [britannica.com]

- 8. The chemotactic activity of various sirenins and analogues and the uptake of this compound by the sperm of allomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The rise of fungal G-protein coupled receptors in pathogenesis and symbiosis | PLOS Pathogens [journals.plos.org]

- 10. Frontiers | Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. The Fungal Sexual Pheromone this compound Activates the Human CatSper Channel Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Function of Membrane Phosphoinositides in Budding Yeast, Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphoinositide Metabolism: Biochemistry, Physiology and Genetic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Calcium signaling is involved in diverse cellular processes in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium signaling during reproduction and biotrophic fungal interactions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of Analogs of the Fungal Sexual Pheromone this compound on Male Gamete Motility in Allomyces macrogynus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of Analogs of the Fungal Sexual Pheromone this compound on Male Gamete Motility in Allomyces macrogynus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Allomyces macrogynus - Wikipedia [en.wikipedia.org]

- 21. A light-sensing system in the common ancestor of the fungi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemotactic Signaling in Human Sperm: Elucidating the Effects of Progesterone and the Fungal Pheromone Sirenin

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides a comprehensive overview of the molecular mechanisms governing chemotaxis in human spermatozoa. It clarifies the established role of progesterone as the primary physiological chemoattractant and contextualizes the discovery of the fungal pheromone Sirenin's effect on human sperm as a significant research finding for probing ion channel function. This guide details the signaling pathways, presents quantitative data on the activation of the CatSper channel, and offers meticulous experimental protocols for the study of these phenomena. The information is intended to serve as a foundational resource for researchers in reproductive biology and professionals in drug development targeting male fertility and contraception.

Introduction: Progesterone as the Physiological Chemoattractant and this compound as a Research Tool

The directed movement of sperm towards the oocyte, a process known as chemotaxis, is a critical step in mammalian fertilization. It is now well-established that progesterone, secreted by cumulus cells surrounding the oocyte, acts as a potent chemoattractant for human sperm, guiding them in a concentration-dependent manner.[1][2][3] Progesterone initiates a cascade of intracellular events, leading to changes in sperm motility and ultimately facilitating fertilization.

Recent research has unveiled a fascinating intersection between fungal and human reproductive biology with the discovery that This compound , a pheromone from the water mold Allomyces macrogynus, can activate the human cation channel of sperm (CatSper).[4][5][6] The CatSper channel is the principal calcium entry pathway in sperm and is indispensable for hyperactivated motility, a vigorous swimming pattern required for fertilization.[4][5] While this compound is not a natural chemoattractant for human sperm, its ability to activate a key component of the sperm's signaling apparatus makes it a valuable molecular probe for studying the intricacies of CatSper channel function and its role in sperm physiology.

This guide will delineate the signaling pathways activated by progesterone and explore the experimental findings related to this compound's activation of the CatSper channel.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the effects of progesterone and this compound on human sperm.

Table 1: Activation of the Human CatSper Channel

| Compound | Parameter | Value | Reference |

| Progesterone | EC50 for Ca2+ influx | 7.7 ± 0.9 nM | [7] |

| Progesterone | EC50 for CatSper activation | ~7 nM | [8] |

| This compound | EC50 for Ca2+ influx | 2.9 ± 0.7 µM | [7] |

| Prostaglandin E1 | EC50 for Ca2+ influx | 4.2 ± 0.7 nM | [7] |

Table 2: Progesterone-Induced Effects on Human Sperm Function

| Effect | Progesterone Concentration | Observation | Reference |

| Chemotaxis | 10 pM | Significant chemotactic response | [1][2] |

| Intracellular Ca2+ Increase | 30 nM | Half-maximally effective dose for Ca2+ influx | [2] |

| Intracellular Ca2+ Increase | 5 µM | Mean peak magnitude of 0.5 ± 0.2 µM | [9] |

| Hyperactivated Motility | 100 nM - 1 µM | Significant increase in hyperactivation after 10 minutes | [10] |

| Hyperactivated Motility | 10 µM | Significant increase in hyperactive motility | [11] |

| Progressive Motility | 250 ng/mL (~795 nM) | 55.96% increase in total motility; 29.55% increase in fast and progressive motility | [4][12] |

Signaling Pathways

The chemotactic response in human sperm is primarily mediated by the CatSper ion channel, which acts as a polymodal chemosensor. Progesterone, upon binding to its receptor, triggers a signaling cascade that leads to the opening of the CatSper channel and a subsequent influx of Ca2+ ions.

Progesterone's action on human sperm is non-genomic and rapid. It binds to the α/β hydrolase domain-containing protein 2 (ABHD2), which in turn leads to the activation of the CatSper channel.[8] The resulting influx of Ca2+ is a pivotal event that modulates flagellar beat patterns, leading to hyperactivation and chemotactic steering.

Caption: Progesterone signaling pathway in human sperm leading to chemotaxis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of human sperm chemotaxis and CatSper channel activation.

-

Semen Collection and Liquefaction: Obtain semen samples from healthy donors after 3-5 days of sexual abstinence. Allow samples to liquefy at room temperature for 30-60 minutes.[13]

-

Sperm Separation: Separate spermatozoa from seminal plasma using a discontinuous Percoll gradient (e.g., 47% and 95%).[1] Alternatively, use a swim-up procedure where a layer of culture medium is gently placed over the semen sample, and motile sperm are collected from the upper layer after incubation.

-

Washing: Wash the separated sperm twice by centrifugation (e.g., 300 x g for 10 minutes) in a suitable medium such as Biggers, Whitten, and Whittingham (BWW) medium or Ham's F-10 culture medium.[1][13]

-

Capacitation: Resuspend the sperm pellet in a capacitating medium and incubate for at least 3 hours under conditions that mimic the female reproductive tract (e.g., 37°C, 5% CO2).[8]

-

Concentration Adjustment: Adjust the final sperm concentration as required for the specific assay (e.g., 4 x 10^6 cells/mL for chemotaxis assays).[2]

-

Apparatus: Utilize a chemotaxis chamber, which can be a microscopic sealed chamber with two wells or a multi-well device.[1][13]

-

Gradient Formation: Load one well with the chemoattractant (e.g., 10 pM progesterone) and the other with a control medium. A concentration gradient will form in the bridge connecting the wells.[1]

-

Sperm Introduction: Introduce the capacitated sperm suspension into the chamber.

-

Data Acquisition: After a stabilization period (e.g., 15 minutes), record sperm movement in the gradient using video microscopy at a specified frame rate (e.g., 6 Hz).[1]

-

Analysis: Analyze the recorded videos using computer-assisted sperm analysis (CASA) software to track sperm trajectories and determine the directionality of swimming towards the chemoattractant.

-

Sperm Preparation and Loading: Prepare capacitated human sperm as described in section 4.1. Load the sperm with a calcium-sensitive fluorescent dye (e.g., Oregon Green BAPTA-1 AM or Fura-2 AM) by incubation in the dark.[10][11]

-

Immobilization: Adhere the dye-loaded sperm to poly-D-lysine coated coverslips for imaging.[11]

-

Imaging Setup: Use a fluorescence microscope equipped with a perfusion system to allow for the addition of stimuli.

-

Data Acquisition: Record baseline fluorescence before introducing the stimulus (e.g., progesterone or this compound). After stimulus addition, capture time-lapse images to monitor changes in intracellular calcium concentration, which are reflected by changes in fluorescence intensity.[10][11]

-

Analysis: Quantify the changes in fluorescence in specific regions of the sperm (head and flagellum) over time.

-

Sperm Preparation: Prepare capacitated human sperm.

-

Recording Setup: Use a patch-clamp rig with a high-resistance (gigaohm) seal formation between the patch pipette and the sperm plasma membrane, typically at the cytoplasmic droplet.[12][14]

-

Solutions: Use appropriate intracellular (pipette) and extracellular (bath) solutions. To record CatSper currents, divalent-free bath solutions are often used to increase the current size.[12][15]

-

Data Acquisition: Apply voltage-clamp protocols to record ion channel currents. Introduce progesterone or this compound into the bath solution to observe their effects on CatSper channel activity.[4][16]

-

Analysis: Analyze the recorded currents to determine changes in channel conductance, ion selectivity, and gating in response to the applied compounds.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of a typical chemotaxis experiment.

Caption: A typical experimental workflow for a human sperm chemotaxis assay.

Conclusion

The study of human sperm chemotaxis has been significantly advanced by the identification of progesterone as a key physiological chemoattractant. The molecular pathway, initiated by progesterone binding to the ABHD2 receptor and culminating in the activation of the CatSper channel, provides a clear framework for understanding this vital process. The discovery that this compound, a fungal pheromone, can also activate the human CatSper channel offers a powerful tool for dissecting the channel's function and pharmacology. This technical guide provides researchers and drug development professionals with the foundational knowledge, quantitative data, and detailed protocols necessary to further investigate these mechanisms, with potential applications in developing novel diagnostics and therapeutics for male infertility and contraception.

References

- 1. Molecular Mechanism for Human Sperm Chemotaxis Mediated by Progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of progesterone on human spermatozoa prepared for in-vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 4. scholar.ui.ac.id [scholar.ui.ac.id]

- 5. Progesterone and estradiol regulate sperm hyperactivation and in vitro fertilization success in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of progesterone on sperm function: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hamiltonthorne.com [hamiltonthorne.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Quantitative evaluation of human sperm viability using MTT assay: A laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct effects of progesterone and antiprogesterone on human sperm hyperactivated motility and acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical use of progesterone in human sperm preparation media for increasing IVF success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Progesterone increases the progressive motility of human sperm | Semantic Scholar [semanticscholar.org]

- 13. Progesterone and RU486: opposing effects on human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Trends in sperm quality by computer-assisted sperm analysis of 49,189 men during 2015–2021 in a fertility center from China [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Accuracy of sperm velocity assessment using the Sperm Quality Analyzer V - PMC [pmc.ncbi.nlm.nih.gov]

The Fungal Pheromone Sirenin: A Potent Activator of the Human Cation Channel of Sperm (CatSper)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The cation channel of sperm (CatSper) is a sperm-specific ion channel that plays a pivotal role in male fertility. It is a polymodal, pH- and voltage-dependent channel essential for sperm hyperactivation, a vigorous motility pattern required for the sperm to navigate the female reproductive tract and fertilize the oocyte. The activation of CatSper is a complex process, modulated by a variety of endogenous ligands, most notably progesterone and prostaglandins. Recent studies have unveiled a fascinating intersection between fungal and human reproductive biology, demonstrating that sirenin, a sesquiterpenoid pheromone produced by the female gametes of the water mold Allomyces macrogynus, is a potent activator of the human CatSper channel complex.[1][2][3] This discovery opens new avenues for understanding the intricate mechanisms of CatSper gating and presents novel opportunities for the development of male contraceptives and fertility treatments.

This technical guide provides a comprehensive overview of the role of this compound in activating CatSper channels, with a focus on the underlying molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols for researchers.

This compound-Mediated Activation of CatSper Channels

This compound elicits a robust, concentration-dependent increase in intracellular calcium ([Ca²⁺]i) in human sperm, a hallmark of CatSper channel activation.[2] This Ca²⁺ influx is critical for initiating the signaling cascade that leads to hyperactivated motility.

Quantitative Analysis of this compound Activity

Electrophysiological and fluorescence-based assays have been employed to quantify the potency and efficacy of this compound in activating CatSper channels. The half-maximal effective concentration (EC₅₀) of this compound for inducing a [Ca²⁺]i rise in human sperm has been determined to be approximately 2.9 ± 0.7 µM.[2] While this compound activates CatSper to a similar maximum level as the endogenous activators progesterone and prostaglandin E₁ (PGE₁), it does so with significantly lower potency.[2]

| Ligand | EC₅₀ | Maximum Response | Reference |

| This compound | 2.9 ± 0.7 µM | Similar to Progesterone and PGE₁ | [2] |

| Progesterone | 7.7 ± 0.9 nM | - | [2] |

| Prostaglandin E₁ (PGE₁) | 4.2 ± 0.7 nM | - | [2] |

| Table 1: Comparative quantitative data of CatSper activators. |

The this compound-induced Ca²⁺ influx can be significantly reduced by the CatSper channel blocker mibefradil, confirming that CatSper is the primary channel mediating this response.[2]